2,3-二氢-5,6-二甲氧基-1-氧代-1H-茚满-2-羧酸乙酯

描述

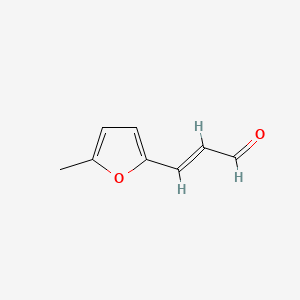

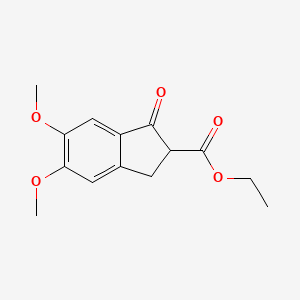

Ethyl 2,3-dihydro-5,6-dimethoxy-1-oxo-1H-indene-2-carboxylate (EDDMIC) is a molecule containing an indene-2-carboxylate ring system. It has a molecular weight of 264.27 g/mol . This compound has attracted significant interest in scientific research due to its diverse range of potential applications.

Synthesis Analysis

The synthesis of EDDMIC involves the use of potassium carbonate in N,N-dimethyl-formamide at 20℃ . In one method, 5,6-dimethoxy-2-ethoxycarbonylindan-1-one (2.6g) was dissolved in DMF (50mL), and potassium carbonate (2.7g) was added . The yield of the coupling product was confirmed to be 5.6% by HPLC-MS .Molecular Structure Analysis

The molecular structure of EDDMIC includes an indene-2-carboxylate ring system. More detailed structural information may be available in specialized chemical databases or literature .Chemical Reactions Analysis

While specific chemical reactions involving EDDMIC are not detailed in the search results, it’s known that derivatives of similar compounds have shown inhibitory effects on certain viral infections . More research would be needed to fully understand the chemical reactions involving EDDMIC.Physical And Chemical Properties Analysis

EDDMIC has a molecular weight of 264.27 g/mol . More detailed physical and chemical properties may be available in specialized chemical databases or literature .科学研究应用

合成和结构分析

冠状酸的合成

2,3-二氢-5,6-二甲氧基-1-氧代-1H-茚满-2-羧酸乙酯用于合成冠状酸,这是有机化学中感兴趣的化合物。该合成涉及一系列反应,包括韦塞利氧化和分子内 Diels-Alder 反应 (Yates、Bhamare、Granger 和 Macas,1993)。

桥连的 3-苯并氮杂菲衍生物

它用作合成桥连的 3-苯并氮杂菲衍生物的起始原料。这些衍生物被探索为构象受限的多巴胺类似物 (Gentles、Middlemiss、Proctor 和 Sneddon,1991)。

结构和性质分析

该化合物的结构和性质已在研究中得到分析,证明了它在合成萘并[2,3-f]异吲哚-1-羧酸乙酯中的作用,该产物表现出独特的物理和化学性质 (Seike、Yamagami、Kakitani 等,2013)。

化学反应和应用

有机化学中的三组分反应

它参与三组分反应,例如与四酸反应,显示了它在有机合成中的多功能性 (Kamalova、Dmitriev、Sal’nikova 和 Maslivets,2018)。

酸催化异构化

其在酸催化异构化反应中的应用已有文献记载,表明其在化学转化中的潜力 (Collins 和 Tomkins,1977)。

缓蚀研究

它的衍生物已用于缓蚀研究,证明了它在材料科学和工程学中的应用 (Saady、El-hajjaji、Taleb 等,2018)。

安全和危害

While specific safety and hazard information for EDDMIC is not detailed in the search results, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

属性

IUPAC Name |

ethyl 5,6-dimethoxy-3-oxo-1,2-dihydroindene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O5/c1-4-19-14(16)10-5-8-6-11(17-2)12(18-3)7-9(8)13(10)15/h6-7,10H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNGDAMDDQGRJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=CC(=C(C=C2C1=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00467876 | |

| Record name | Ethyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,3-dihydro-5,6-dimethoxy-1-oxo-1H-indene-2-carboxylate | |

CAS RN |

53295-44-6 | |

| Record name | Ethyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B1354165.png)

![[(2R,3S,5R)-5-(6-Aminopurin-9-yl)-3-benzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B1354166.png)

![4-Chlorothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B1354171.png)

![Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate](/img/structure/B1354181.png)